molecular formula C20H14O B6351676 (9H-FLUOREN-2-YL)(PHENYL)METHANONE CAS No. 15860-31-8

(9H-FLUOREN-2-YL)(PHENYL)METHANONE

Cat. No.: B6351676
CAS No.: 15860-31-8
M. Wt: 270.3 g/mol
InChI Key: CVTOUHCXGZGKEI-UHFFFAOYSA-N
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Description

(9H-FLUOREN-2-YL)(PHENYL)METHANONE is an organic compound with the molecular formula C20H14O. It is a white to yellow solid at room temperature and is known for its unique chemical structure, which includes a fluorenyl group attached to a phenyl ketone. This compound is used in various scientific research applications due to its interesting chemical properties.

Mechanism of Action

Target of Action

Benzophenone, indole, and benzimidazole moieties, which are structurally similar to 2-benzoylfluorene, have been recognized as important frameworks in the discovery of innovative drugs . These compounds have been associated with antimicrobial activity , suggesting that 2-Benzoylfluorene may also interact with microbial targets.

Mode of Action

For instance, benzimidazole bridged benzophenone substituted indole scaffolds have shown antimicrobial activity . The interaction of these compounds with their targets could lead to changes in cellular processes, potentially inhibiting microbial growth.

Biochemical Pathways

For example, benzophenone and benzimidazole moieties have been implicated in the development of new antibacterial agents

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Similar compounds have been associated with antimicrobial activity . This suggests that 2-Benzoylfluorene might also exhibit antimicrobial effects, potentially by disrupting microbial cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of 2-Benzoylfluorene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-FLUOREN-2-YL)(PHENYL)METHANONE typically involves the Friedel-Crafts acylation reaction. This reaction uses fluorenone and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Fluorenone+Benzoyl ChlorideAlCl3This compound\text{Fluorenone} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Fluorenone+Benzoyl ChlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(9H-FLUOREN-2-YL)(PHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-2-yl(phenyl)methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(9H-FLUOREN-2-YL)(PHENYL)METHANONE is utilized in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: A simpler ketone derivative of fluorene.

    Benzophenone: A similar compound with two phenyl groups attached to a carbonyl group.

    Fluorenylmethanol: The reduced form of (9H-FLUOREN-2-YL)(PHENYL)METHANONE.

Uniqueness

This compound is unique due to its combined fluorenyl and phenyl ketone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

9H-fluoren-2-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c21-20(14-6-2-1-3-7-14)16-10-11-19-17(13-16)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTOUHCXGZGKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166475
Record name Methanone, 9H-fluoren-2-ylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15860-31-8
Record name 2-Benzoylfluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15860-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 9H-fluoren-2-ylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015860318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, 9H-fluoren-2-ylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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